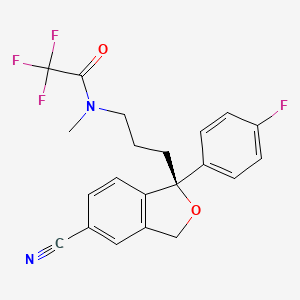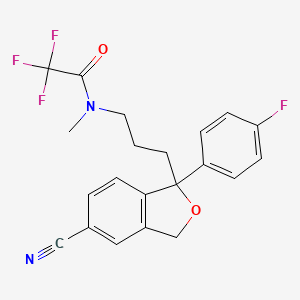
N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.
Amination: The cyclopropyl-d5-amino group can be introduced through nucleophilic substitution reactions.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents
- Optimization of reaction conditions (temperature, pressure, solvent, etc.)
- Purification techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide can undergo various chemical reactions, including:
- Oxidation : This reaction can introduce oxygen-containing functional groups.
- Reduction : This reaction can remove oxygen-containing functional groups or reduce double bonds.
- Substitution : This reaction can replace one functional group with another.
Common Reagents and Conditions
- Oxidizing agents : Potassium permanganate, hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Substitution reagents : Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could yield amines or alcohols.
Applications De Recherche Scientifique
- Chemistry : As a building block for more complex molecules.
- Biology : As a potential bioactive compound for studying biological pathways.
- Medicine : As a candidate for drug development, particularly in targeting specific enzymes or receptors.
- Industry : As an intermediate in the synthesis of agrochemicals or materials.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide would depend on its specific interactions with molecular targets. Typically, such compounds might:
- Bind to specific enzymes or receptors : Inhibiting or activating their function.
- Interfere with biological pathways : Affecting processes such as cell signaling or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloro-4-methyl-3-pyridinyl)-2-amino-3-pyridine-carboxamide
- N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-amino)-3-pyridine-carboxamide
Uniqueness
N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide is unique due to the presence of the cyclopropyl-d5-amino group, which can impart distinct chemical and biological properties compared to its non-deuterated analogs.
Propriétés
IUPAC Name |
N-(2-chloro-4-methylpyridin-3-yl)-2-[(1,2,2,3,3-pentadeuteriocyclopropyl)amino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-9-6-8-17-13(16)12(9)20-15(21)11-3-2-7-18-14(11)19-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,19)(H,20,21)/i4D2,5D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGGHUREHGAMI-QTQWIGFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])NC2=C(C=CC=N2)C(=O)NC3=C(C=CN=C3Cl)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
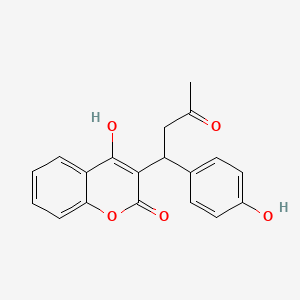
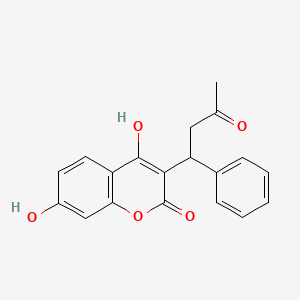
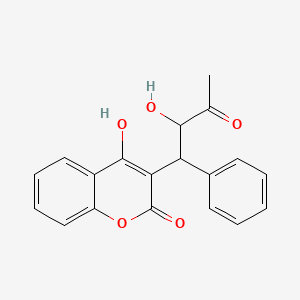
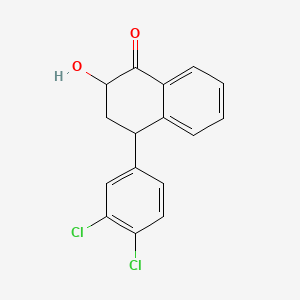
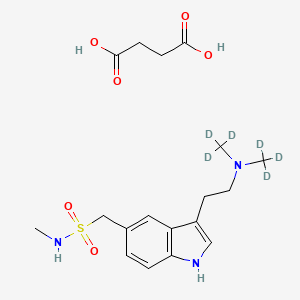
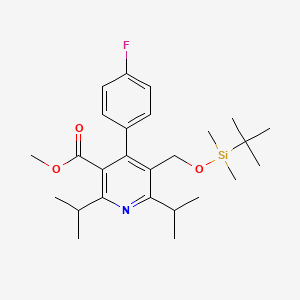

![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)
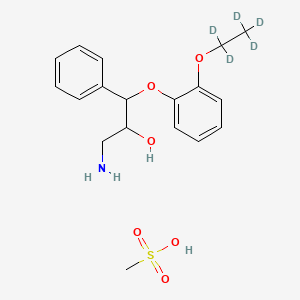
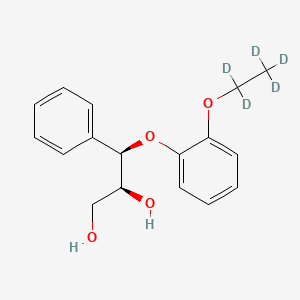
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)

